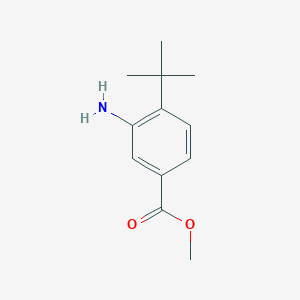

Methyl 3-amino-4-(tert-butyl)benzoate

Übersicht

Beschreibung

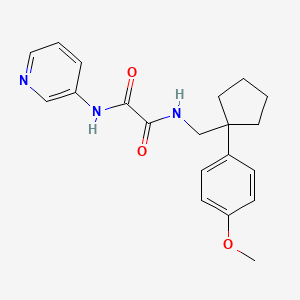

“Methyl 3-amino-4-(tert-butyl)benzoate” is a chemical compound with the CAS Number: 24812-91-7 . It has a molecular weight of 207.27 . The compound is a colorless liquid .

Molecular Structure Analysis

The linear formula of “Methyl 3-amino-4-(tert-butyl)benzoate” is C12H17NO2 . The structure of the compound can be represented as 1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 .Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(tert-butyl)benzoate” is a colorless liquid . It has a molecular weight of 207.27 . The compound should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

Organic Chemistry

The tert-butyl group in “Methyl 3-amino-4-(tert-butyl)benzoate” has unique reactivity patterns due to its crowded structure . This simple hydrocarbon moiety is used in various chemical transformations .

Biosynthetic Pathways

The tert-butyl group plays a significant role in biosynthetic pathways . It’s involved in various biological processes, contributing to the complexity and diversity of biochemical compounds .

Biodegradation Pathways

“Methyl 3-amino-4-(tert-butyl)benzoate” may also have implications in biodegradation pathways . The tert-butyl group can be metabolized by organisms, contributing to the breakdown of complex organic compounds .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern could potentially be harnessed for biocatalytic processes . Biocatalysis involves using natural catalysts, like protein enzymes, to conduct chemical reactions, which could be a potential application of this compound .

Crystallography

“Methyl 3-amino-4-(tert-butyl)benzoate” can be used in crystallographic studies . The compound’s unique structure can contribute to diverse crystal formations, providing valuable insights into molecular interactions and structural biology .

Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

“Methyl 3-amino-4-(tert-butyl)benzoate” can act as a ligand in the CuAAC reaction . This reaction is a type of click chemistry, which is a reliable, high yielding reaction that results in a diverse range of products .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKXSCHMXBZLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-(tert-butyl)benzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2677496.png)

![N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2677502.png)

![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)

![[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2677510.png)

![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677515.png)